2,6-Di-sec-butylphenol
Overview
Description
2,6-Di-sec-butylphenol is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Synthesis Analysis
This compound is synthesized industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . In a recent study, a heterogeneous antioxidant, PS-2, 6-DTBP, was synthesized from chloromethylated polystyrene (CMPS) with 2, 6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .
Molecular Structure Analysis
The molecular structure of a van der Waals-bonded complex involving 2,6-di-tert-butylphenol and a single argon atom has been determined through rotational spectroscopy . The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .
Chemical Reactions Analysis
The antioxidative property of PS-2, 6-DTBP was extensively evaluated by the scavenging activity of superoxide and 2, 2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde . The results indicated that 2,6-di-tert-butylphenol loaded on PS-2, 6-DTBP had excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde .
Physical And Chemical Properties Analysis
This compound is a colorless or light yellow solid. It is soluble in organic solvents but insoluble in water . Its molecular weight is 206.32 .
Scientific Research Applications
Synthesis and Chemical Applications
- 2,6-Di-sec-butylphenol is used in the development of technologically suitable procedures for manufacturing antioxidants, such as in the synthesis of Antioxidant-425. This process involves the catalyzed reaction of 2,6-di-tert-butylphenol with various compounds in a strongly basic medium (Krysin & Pokrovskii, 2008).
- The compound has been employed in the synthesis of metal complexes with functionalized 2,2'-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety. These complexes have shown antioxidant activities and potential biological applications (Milaeva et al., 2013).
Antioxidant Properties and Biological Studies
- Studies on the electrochemical reactivity of bulky phenols, including 2,6-di-tert-butylphenol, have revealed their effectiveness in reducing the anodic current intensity associated with the oxidation of superoxide anion radicals into oxygen, indicating their potential as effective radical quenchers (Zabik et al., 2019).
- The compound's antioxidant properties have also been investigated in the context of lipid protection, as seen in studies where small quantities of 4-methyl-2,6-di-tert-butylphenol in solvents protected lipids from autoxidation during chromatography, manipulation, and storage (Wren & Szczepanowksa, 1964).
Environmental and Health Studies
- This compound has been detected in various environmental matrices, such as urban and rural indoor dust. Studies have focused on the occurrence of synthetic phenolic antioxidants and transformation products, indicating potential environmental and health implications (Liu et al., 2017).
- Research has also been conducted on the compound's potential role in triggering aberrant transcriptional responses in mice liver, suggesting possible carcinogenic risks associated with 2,6-DTBP and its metabolites (Cui et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2,6-Di-sec-butylphenol is the GABAA receptor, a major inhibitory receptor in the mammalian central nervous system . This receptor plays a crucial role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
This compound interacts with the GABAA receptor in a dose-dependent manner, acting as both an agonist and antagonist . As an agonist, it enhances the receptor’s function, increasing chloride ion conductance and resulting in inhibitory post-synaptic currents. This leads to the inhibition of neuronal activity. As an antagonist, it reduces the receptor’s activity, leading to increased neuronal excitability .
Biochemical Pathways
The interaction of this compound with the GABAA receptor affects the GABAergic signaling pathway. This pathway is primarily responsible for inhibitory neurotransmission in the brain. Alterations in this pathway can have significant downstream effects, including changes in mood, cognition, and overall brain function .
Pharmacokinetics
Given its lipophilic nature, it is likely to have good bioavailability and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of GABAA receptor function. By acting as both an agonist and antagonist, it can modulate neuronal excitability, potentially influencing various neurological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. . This property can affect its distribution within the body and its ability to reach its target sites. Furthermore, its stability and activity may be affected by factors such as temperature, pH, and the presence of other substances in its environment .
Safety and Hazards
Biochemical Analysis
Cellular Effects
It has been suggested that 2,6-Di-sec-butylphenol may have potential effects on GABAA receptor currents .
Molecular Mechanism
It is known that this compound can act as both an agonist and antagonist of GABAA receptor currents in a dose-dependent manner .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been suggested that this compound has the potential to act as an anesthetic .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
properties
IUPAC Name |
2,6-di(butan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGJZOULSYEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044440 | |
Record name | 2,6-Di(butan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5510-99-6, 31291-60-8 | |
Record name | 2,6-Di-sec-butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-sec-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,6-bis(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Di(butan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-sec-butylphenol, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-sec-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DI-SEC-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,6-Di-sec-butylphenol?
A1: this compound is an alkylphenol compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol. While specific spectroscopic data is not available in the provided research, its structure consists of a phenol ring with two sec-butyl groups attached to the 2nd and 6th positions.
Q2: What are the known pharmacological activities of this compound?
A2: Research indicates that this compound exhibits anticonvulsant properties, particularly in a 6 Hz partial seizure model in mice. [] This activity appears to be related to the 2,6-di-sec-butyl phenolic configuration, which is crucial for its effectiveness. [] Additionally, this compound has been shown to enhance the function of GABAA receptors, similar to its analog, propofol. []
Q3: How does the structure of this compound relate to its activity?
A3: Studies comparing this compound to other alkylphenols suggest that the 2,6-di-alkyl substitution on the phenolic ring is essential for anticonvulsant activity. Replacing the sec-butyl groups with smaller groups like methyl groups diminishes its protective effects in seizure models. [] This structure-activity relationship highlights the importance of the specific alkyl substituents for biological activity.
Q4: Has this compound been investigated for other applications besides its pharmacological potential?
A4: Yes, this compound has been identified as a major component in the n-hexane extract of Senna italica Mill. pods. [] This extract demonstrated potent insecticidal activity against Callosbruchus analis F., suggesting potential applications in pest control. []
Q5: Are there any known toxicity concerns associated with this compound?
A5: While this compound exhibits less toxicity (specifically ataxia) compared to its unsubstituted counterpart this compound, more research is needed to fully understand its safety profile. [] Further investigations are required to determine potential long-term effects and establish safe dosage ranges.
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